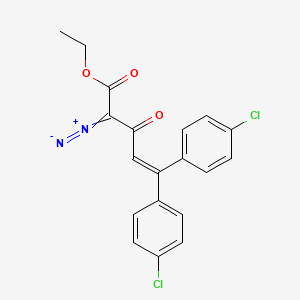
1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate typically involves a multi-step process. One common method includes the reaction of phenol with cyclohexanone in the presence of hydrochloric acid and acetic acid as catalysts. The reaction mixture is maintained at a temperature of 50–60°C for approximately 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial applications by optimizing reaction conditions and using appropriate catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions include various chlorinated and dechlorinated derivatives, which can have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 1,1-Bis(4-chlorophenyl)-4-diazonio-5-ethoxy-5-oxopenta-1,3-dien-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A degradation product of DDT.
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol (Dicofol): Used as an acaricide.
Eigenschaften
CAS-Nummer |
89861-35-8 |
|---|---|
Molekularformel |
C19H14Cl2N2O3 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
ethyl 5,5-bis(4-chlorophenyl)-2-diazo-3-oxopent-4-enoate |
InChI |
InChI=1S/C19H14Cl2N2O3/c1-2-26-19(25)18(23-22)17(24)11-16(12-3-7-14(20)8-4-12)13-5-9-15(21)10-6-13/h3-11H,2H2,1H3 |
InChI-Schlüssel |
OYERZMUIXXPGIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


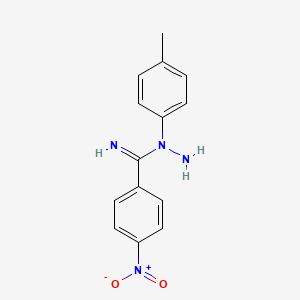
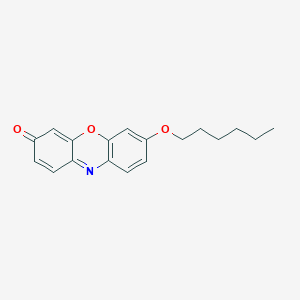
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
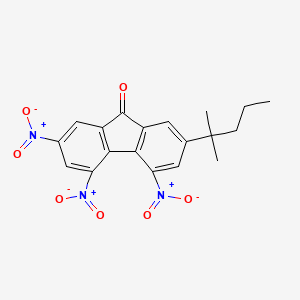
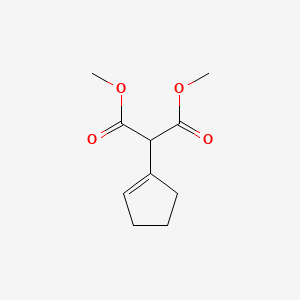
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
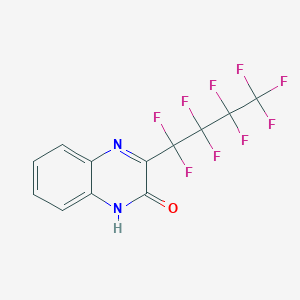
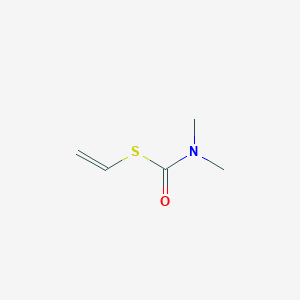
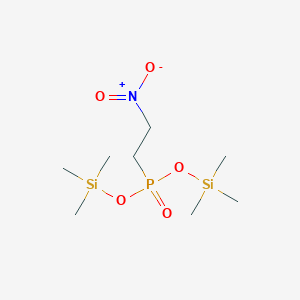
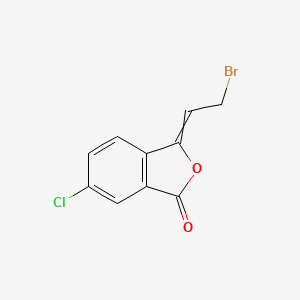
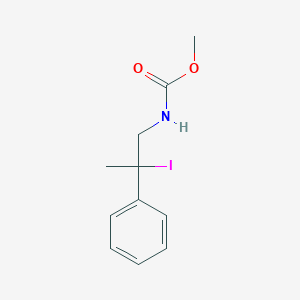
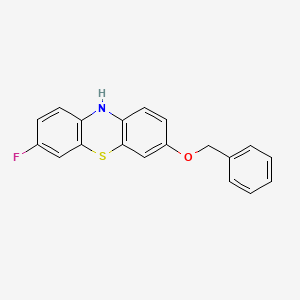
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
